ETHYL 4-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl acetamido-benzoate moiety at position 2.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-2-31-23(30)16-5-9-18(10-6-16)26-21(29)14-32-22-20-13-19(27-28(20)12-11-25-22)15-3-7-17(24)8-4-15/h3-13H,2,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJJZLPCJFHBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 4-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl group and the ethyl ester functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 4-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
ETHYL 4-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific optical and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s pyrazolo[1,5-a]pyrazine core is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs from the I-Series (Ethyl Benzoate Derivatives)
The I-series compounds (e.g., I-6230, I-6232, I-6373) share an ethyl benzoate backbone but differ in substituents and heterocyclic cores :
| Compound | Core Structure | Substituents | Bioactivity (if reported) |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 4-Chlorophenyl, sulfanyl acetamido | Not specified |
| I-6230 | Pyridazine | 4-Pyridazin-3-yl phenethylamino | Likely kinase inhibition |
| I-6373 | Isoxazole | 3-Methylisoxazol-5-yl phenethylthio | Enhanced metabolic stability |
Key Differences :
- Heterocyclic Core : The target’s pyrazolo[1,5-a]pyrazine may offer distinct electronic properties compared to pyridazine (I-6230) or isoxazole (I-6373), influencing target binding.
Triazolopyrimidine Derivatives ()
Triazolopyrimidines, such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines, exhibit herbicidal and antiviral activities :
- Structural Similarity : Both classes feature fused heterocycles with sulfur-containing groups (e.g., methylthio or oxyacetohydrazone).
- Bioactivity : Triazolopyrimidines show 40–43% inhibition of tobacco mosaic virus (TMV) at 500 µg/mL , suggesting the target’s sulfanyl group may similarly enhance antiviral potency.
Quinazoline-Pyrazole Derivatives ()
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones demonstrate antimicrobial activity :
Pyrazolo[1,5-a]pyrimidine Sulfonate ()
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate shares a pyrazolo-fused core but differs in substituents :
- Molecular Weight : The sulfonate derivative (MW 550.67) is heavier than the target compound (estimated MW ~450–500), likely affecting pharmacokinetics.
- Bioactivity Clues : Sulfonate groups often enhance solubility and binding to charged targets, whereas the target’s sulfanyl acetamido may favor hydrophobic interactions.
Research Implications
- Structure-Activity Relationship (SAR) : The sulfanyl acetamido group in the target compound may bridge the bioactivity profiles of I-series derivatives (kinase inhibition) and triazolopyrimidines (antiviral activity).
- Synthetic Accessibility : and suggest that chloroacetamide intermediates could streamline synthesis, though the pyrazolo[1,5-a]pyrazine core may require specialized heterocyclization steps.
- Optimization Potential: Introducing chiral centers (as in ) or varying the aryl group (e.g., 4-fluorophenyl) could enhance selectivity and potency.
Biological Activity
Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to lipophilicity and solubility.
- Benzoate Moiety : Often associated with anti-inflammatory properties.
- Pyrazolo[1,5-a]pyrazin Component : Known for its role in inhibiting various kinases, which are crucial in cell signaling pathways.
Chemical Formula
The chemical formula for Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate is .
Research indicates that compounds similar to Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate may act as selective inhibitors of receptor tyrosine kinases (RTKs), such as AXL and c-MET, which are implicated in cancer progression and metastasis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Leishmania species, suggesting a potential application in treating parasitic infections .
Anti-Cancer Properties
Several studies have highlighted the anti-cancer properties of pyrazolo derivatives. For example, compounds targeting the c-MET signaling pathway have been shown to inhibit tumor growth and metastasis in various cancer models. The specific compound discussed may also exhibit similar properties due to its structural analogies with known inhibitors .
Toxicity and Safety Profile
Preliminary toxicity assessments are essential for evaluating the safety profile of Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate. While some derivatives have shown low cytotoxicity against human cell lines, further studies are required to fully understand the compound's safety in vivo.
Case Studies
- Inhibition of AXL Kinase : A study demonstrated that a related compound effectively inhibited AXL kinase activity, leading to decreased migration and invasion of cancer cells. This suggests that Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate may possess similar inhibitory effects due to its structural features.
- Antileishmanial Activity : Another study reported that certain benzoate derivatives exhibited potent antileishmanial activity with LC50 values significantly lower than those of standard treatments. This positions Ethyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}acetamido)benzoate as a candidate for further investigation in treating Leishmaniasis .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation reactions. Key steps involve reacting aminopyrazole derivatives with α-chloroacetamides under reflux. highlights the use of N-arylsubstituted α-chloroacetamides in ethanol with catalytic acetic acid (80–100°C, 4–6 hours) . further supports this with THF reflux (12 hours) for hydrazine derivatives, achieving cyclization . Optimal molar ratios (1:1 to 1:1.2) and aprotic solvents minimize side reactions.
Q. Which spectroscopic techniques confirm structural integrity, and what key signals should be prioritized?
Use multidimensional NMR (1H, 13C, HSQC, HMBC) and HRMS :
- Pyrazole protons: δ 7.8–8.2 ppm (doublets, J = 2.0–2.5 Hz) .
- Acetamido methylene: δ 3.8–4.1 ppm (singlet, 2H) .
- 4-Chlorophenyl aromatics: δ 7.4–7.6 ppm (doublets, J = 8.5 Hz) . HRMS should match exact mass (C23H19Cl2FN4O2S: 505.39 g/mol) within 5 ppm . IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹; amide I at ~1650 cm⁻¹) .
Q. What protocols determine solubility and stability under varying conditions?
- Solubility : Shake-flask method with HPLC quantification across pH 1.2–7.4. The ethyl ester enhances ethanol solubility (15 mg/mL at 25°C) .
- Stability : Accelerated studies (40°C/75% RH, 6 months) with monthly HPLC checks. Lyophilized forms remain stable >24 months at -20°C .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl acetamido moiety during late-stage functionalization?
A three-step protocol improves yields:
- Pyrazine activation : N-chlorosuccinimide (NCS) in DMF at 0°C (85–90% efficiency) .
- Nucleophilic substitution : Thioglycolic acid (1.5 eq) with K2CO3 (2 eq) at 60°C for 8 hours.
- Amide coupling : EDC/HOBt in dichloromethane (yield increases to 72% with 4Å molecular sieves) . Anhydrous conditions and excess thiol (1.8 eq) are critical.
Q. How to resolve contradictions in biological activity data among structural analogs?
Adopt a tiered validation protocol :
- Primary assays : Orthogonal kinase inhibition (e.g., ADP-Glo™ vs. HTRF) at 1–100 μM .
- Secondary validation : CRISPR-Cas9 knockout with rescue experiments in HEK293T cells .
- Structural analysis : Compare docking poses (AutoDock Vina) with X-ray co-crystallography (RMSD <2.0 Å) . Substituent changes (e.g., 4-Cl vs. 4-F) alter IC50 by 10–100× in PI3Kδ assays, necessitating rigorous SAR .
Q. How to design SAR studies evaluating the pyrazolo[1,5-a]pyrazine scaffold vs. 4-chlorophenyl contributions?
Use a modular synthesis strategy with three analog series:
shows electron-withdrawing 4-substituents enhance binding affinity 3–5× .
Q. What computational approaches predict metabolic liabilities while preserving target engagement?
Combine:
- DFT calculations (B3LYP/6-31G**): C-Cl bond dissociation energy (>75 kcal/mol ensures stability) .
- Machine learning (Xenosite): Predict CYP-mediated dechlorination hotspots .
- Molecular dynamics (AMBER): Monitor π-π interactions (<4 Å between phenyl and kinase Phe residues) . 4-Chlorophenyl analogs maintain >90% target occupancy despite microsomal degradation (0.8–1.2 min⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
